Cas no 192513-60-3 (2-Chloro-4-(1-pyrrolidinyl)benzenecarboxylic Acid)
2-Chloro-4-(1-pyrrolidinyl)benzenecarboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid
- 2-Chloro-4-pyrrolidinobenzoic Acid
- 2-CHLORO-4-(1-PYRROLIDINYL)BENZENECARBOXYLIC ACID
- 2-chloro-4-(1-pyrrolidinyl)Benzoic acid
- 2-chloro-(4-pyrrolidin-1-yl) benzoic acid
- 2-chloro-4-pyrolidin-1-ylbenzoic acid
- 2-chloro-4-pyrrolidin-1-yl-benzoic acid
- 2-chloro-4-pyrrolidinylbenzoic acid
- AC1MC8GW
- CTK4E1017
- Oprea1_424476
- SureCN3119554
- 2-Chloro-4-(pyrrolidin-1-yl)
- Benzoic acid, 2-chloro-4-(1-pyrrolidinyl)-
- 2-chloro-4-pyrrolidin-1-ylbenzoic acid
- QMZLYZCZDQIOIL-UHFFFAOYSA-N
- 2-Chloro-4-pyrrolidinobenzoicAcid
- chloropyrrolidinylbenzenecarboxylicacid
- SBB096883
- 9995AA
- AK
- 2-Chloro-4-(1-pyrrolidinyl)benzenecarboxylic Acid
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- MDL: MFCD03001210
- Inchi: 1S/C11H12ClNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h3-4,7H,1-2,5-6H2,(H,14,15)
- InChI Key: QMZLYZCZDQIOIL-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=O)O)C=CC(=C1)N1CCCC1
Computed Properties
- Exact Mass: 225.05576
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 241
- XLogP3: 2.8
- Topological Polar Surface Area: 40.5
Experimental Properties
- Melting Point: 232-234°C
- PSA: 40.54
2-Chloro-4-(1-pyrrolidinyl)benzenecarboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109007551-1g |
2-Chloro-4-(pyrrolidin-1-yl)benzoic acid |
192513-60-3 | 97% | 1g |
$220.00 | 2023-09-02 | |
| Alichem | A109007551-5g |
2-Chloro-4-(pyrrolidin-1-yl)benzoic acid |
192513-60-3 | 97% | 5g |
$634.94 | 2023-09-02 | |
| TRC | B419228-50mg |
2-Chloro-4-(1-pyrrolidinyl)benzenecarboxylic Acid |
192513-60-3 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B419228-100mg |
2-Chloro-4-(1-pyrrolidinyl)benzenecarboxylic Acid |
192513-60-3 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B419228-500mg |
2-Chloro-4-(1-pyrrolidinyl)benzenecarboxylic Acid |
192513-60-3 | 500mg |
$ 160.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851798-1g |
2-Chloro-4-pyrrolidinobenzoic Acid |
192513-60-3 | ≥97% | 1g |
1,044.00 | 2021-05-17 | |
| Fluorochem | 218301-250mg |
2-Chloro-4-(pyrrolidin-1-yl)benzoic acid |
192513-60-3 | 95% | 250mg |
£50.00 | 2022-03-01 | |
| Fluorochem | 218301-1g |
2-Chloro-4-(pyrrolidin-1-yl)benzoic acid |
192513-60-3 | 95% | 1g |
£121.00 | 2022-03-01 | |
| Fluorochem | 218301-5g |
2-Chloro-4-(pyrrolidin-1-yl)benzoic acid |
192513-60-3 | 95% | 5g |
£576.00 | 2022-03-01 | |
| Chemenu | CM197630-5g |
2-Chloro-4-(1-pyrrolidinyl)benzenecarboxylic acid |
192513-60-3 | 97% | 5g |
$311 | 2021-08-05 |
2-Chloro-4-(1-pyrrolidinyl)benzenecarboxylic Acid Suppliers
2-Chloro-4-(1-pyrrolidinyl)benzenecarboxylic Acid Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 2-Chloro-4-(1-pyrrolidinyl)benzenecarboxylic Acid
Introduction to 2-Chloro-4-(1-pyrrolidinyl)benzenecarboxylic Acid (CAS No. 192513-60-3) and Its Emerging Applications in Chemical Biology
2-Chloro-4-(1-pyrrolidinyl)benzenecarboxylic Acid, identified by its CAS number 192513-60-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This benzenecarboxylic acid derivative features a chloro substituent at the 2-position and a 1-pyrrolidinyl moiety at the 4-position, which endows it with distinct reactivity and potential biological activity. The compound's molecular structure makes it a valuable scaffold for the development of novel pharmaceuticals, agrochemicals, and materials, particularly in contexts where precise molecular interactions are critical.
The 2-chloro-4-(1-pyrrolidinyl)benzenecarboxylic acid structure combines the aromatic stability of the benzene ring with the nucleophilic or electrophilic characteristics of the chloro and pyrrolidinyl groups. This dual functionality allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry. The 1-pyrrolidinyl group, in particular, is known for its ability to enhance binding affinity and selectivity in drug design, often serving as a key pharmacophore in small-molecule inhibitors and activators.
In recent years, research on 2-chloro-4-(1-pyrrolidinyl)benzenecarboxylic acid has been driven by its potential applications in modulating biological pathways. The compound has been explored as a precursor in the synthesis of kinase inhibitors, which are crucial in oncology research. Kinases play a central role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By targeting specific kinases, compounds derived from 2-chloro-4-(1-pyrrolidinyl)benzenecarboxylic acid may offer therapeutic benefits by inhibiting aberrant signaling cascades.
Moreover, the benzenecarboxylic acid moiety in this compound provides a site for further functionalization, enabling the creation of derivatives with enhanced solubility or metabolic stability. This feature is particularly important in drug development, where pharmacokinetic properties significantly influence efficacy and safety. Recent studies have demonstrated that derivatives of 2-chloro-4-(1-pyrrolidinyl)benzenecarboxylic acid can exhibit potent activity against certain bacterial strains by interfering with essential metabolic processes. This aligns with the growing need for novel antimicrobial agents to combat antibiotic-resistant pathogens.
The 1-pyrrolidinyl group also contributes to the compound's potential utility in materials science. Pyrrolidine-based compounds are known for their ability to form stable complexes with metal ions, which has implications for catalysis and material design. For instance, complexes formed between 2-chloro-4-(1-pyrrolidinyl)benzenecarboxylic acid derivatives and transition metals have shown promise as catalysts for organic transformations, offering greener alternatives to traditional synthetic methods.
From a synthetic chemistry perspective, 2-chloro-4-(1-pyrrolidinyl)benzenecarboxylic acid serves as an important building block for constructing more complex molecules. Its reactivity allows for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely used in pharmaceutical synthesis. These reactions enable the introduction of aryl or amino groups at various positions of the benzene ring, expanding the chemical space available for drug discovery.
Recent advancements in computational chemistry have further enhanced the understanding of 2-chloro-4-(1-pyrrolidinyl)benzenecarboxylic acid's reactivity and biological potential. Molecular modeling studies have predicted that derivatives of this compound may interact with specific protein targets by binding to hydrophobic pockets or allosteric sites. Such insights are invaluable for rational drug design, allowing researchers to optimize lead compounds before experimental validation.
In conclusion, 2-chloro-4-(1-pyrrolidinyl)benzenecarboxylic acid (CAS No. 192513-60-3) represents a promising compound with diverse applications across chemical biology and materials science. Its unique structural features—comprising a chloro substituent and a 1-pyrrolidinyl group—make it an ideal candidate for developing novel therapeutics, catalysts, and advanced materials. As research continues to uncover new possibilities for this compound, its role in addressing global challenges such as disease treatment and sustainable chemistry is likely to expand further.
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